molecular formula C6H5ClF2N2 B13505065 4-Chloro-6-(1,1-difluoroethyl)pyrimidine

4-Chloro-6-(1,1-difluoroethyl)pyrimidine

Cat. No.: B13505065
M. Wt: 178.57 g/mol
InChI Key: YDGCYVHYHMDEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5ClF2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position and a difluoroethyl group at the 6th position on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6th position with the difluoroethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

4-Chloro-6-(1,1-difluoroethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,1-difluoroethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are still under investigation, but it is believed to affect nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
  • 4-Chloro-6-(trifluoromethyl)pyrimidine
  • 4,6-Dichloropyrimidine

Uniqueness

4-Chloro-6-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both a chloro and a difluoroethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

4-chloro-6-(1,1-difluoroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-5(7)11-3-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGCYVHYHMDEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=N1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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